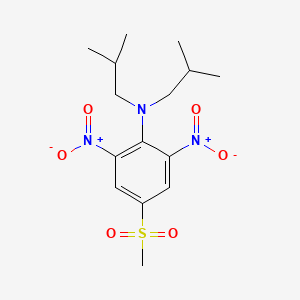
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups attached to an ethyl acetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate typically involves the reaction of ethyl acetate with methanesulfonyl chloride and 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can act as good leaving groups, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamides, while elimination reactions can produce alkenes.
科学的研究の応用
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate involves its ability to act as a leaving group in chemical reactions. The sulfonyl groups enhance the compound’s reactivity, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Ethyl (tosyl)(methanesulfonyl)acetate: Similar in structure but with a tosyl group instead of a 4-methylbenzene-1-sulfonyl group.
Ethyl (methanesulfonyl)acetate: Lacks the 4-methylbenzene-1-sulfonyl group, making it less reactive in certain reactions.
Ethyl (4-methylbenzene-1-sulfonyl)acetate: Lacks the methanesulfonyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (methanesulfonyl)(4-methylbenzene-1-sulfonyl)acetate is unique due to the presence of both methanesulfonyl and 4-methylbenzene-1-sulfonyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds.
特性
CAS番号 |
61053-57-4 |
|---|---|
分子式 |
C12H16O6S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 2-(4-methylphenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C12H16O6S2/c1-4-18-11(13)12(19(3,14)15)20(16,17)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 |
InChIキー |
ZSZNASUXJRPPRA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


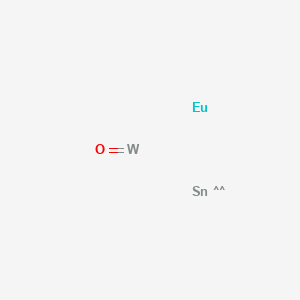

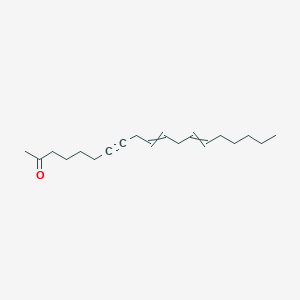
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
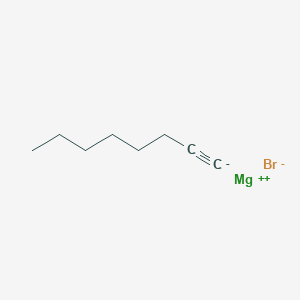
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
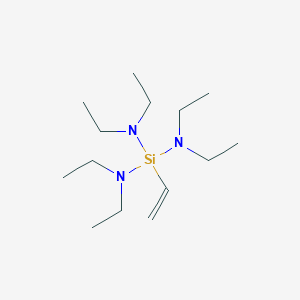
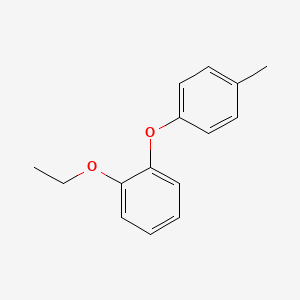
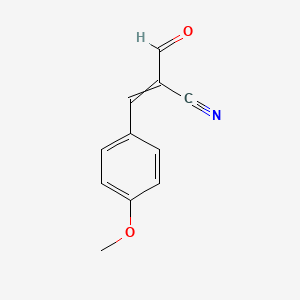
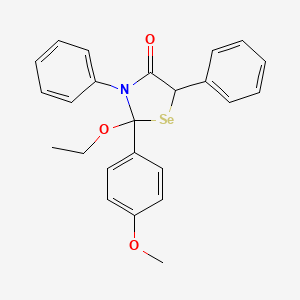

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
